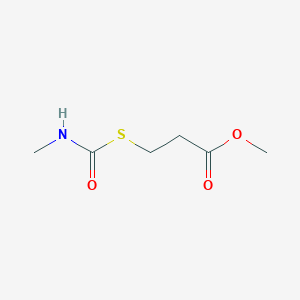

Methyl 3-(methylcarbamoylsulfanyl)propanoate

Description

Methyl 3-(methylcarbamoylsulfanyl)propanoate is a sulfur-containing organic compound characterized by a propanoate ester backbone with a methylcarbamoylsulfanyl (-S-C(=O)-NH-CH₃) substituent at the third carbon. The compound’s structure suggests reactivity influenced by the carbamoyl and thioether groups, which may confer stability or biological activity.

Properties

CAS No. |

78614-25-2 |

|---|---|

Molecular Formula |

C6H11NO3S |

Molecular Weight |

177.22 g/mol |

IUPAC Name |

methyl 3-(methylcarbamoylsulfanyl)propanoate |

InChI |

InChI=1S/C6H11NO3S/c1-7-6(9)11-4-3-5(8)10-2/h3-4H2,1-2H3,(H,7,9) |

InChI Key |

MGDNXEHXEMVQPE-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)SCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(methylcarbamoylsulfanyl)propanoate can be synthesized through a multi-step process involving the reaction of methyl 3-mercaptopropanoate with methyl isocyanate. The reaction typically occurs under controlled conditions, such as in the presence of a base like triethylamine, to facilitate the formation of the carbamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylcarbamoylsulfanyl)propanoate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbamoyl group can be reduced to form amines.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(methylcarbamoylsulfanyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(methylcarbamoylsulfanyl)propanoate involves interactions with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physico-Chemical Properties

The table below compares key structural and physicochemical parameters of Methyl 3-(methylcarbamoylsulfanyl)propanoate with related compounds from the evidence:

Key Observations :

- Substituent Effects: The methylcarbamoylsulfanyl group in the target compound balances reactivity (via the thioether) and stability (via the carbamoyl), distinguishing it from more reactive thiols (e.g., Methyl 3-mercaptopropanoate) or electrophilic sulfonyl chlorides (e.g., Methyl 3-(chlorosulfonyl)propanoate).

- Molecular Weight : The target compound’s molecular weight (177.21 g/mol) is lower than analogs with aromatic substituents (e.g., 284.73 g/mol for the 4-chlorophenyl analog), suggesting better solubility in polar solvents.

Research Findings and Gaps

- : Highlights the environmental impact of sulfur-containing propanoates, emphasizing the need to study the target compound’s biodegradability.

- : Demonstrates the pharmaceutical relevance of carbamoylsulfanyl analogs, warranting further investigation into the target compound’s bioactivity.

- Gaps: Lack of direct data on synthesis, toxicity, and commercial applications of this compound necessitates targeted experimental studies.

Biological Activity

Methyl 3-(methylcarbamoylsulfanyl)propanoate is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and biochemistry. Understanding its biological activity can provide insights into its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Registry Number : 13532-18-8

- Molecular Formula : C6H13NO2S

- Molecular Weight : 161.24 g/mol

- SMILES Notation : COC(=O)CC(NC(=O)C)S

| Property | Value |

|---|---|

| Molecular Weight | 161.24 g/mol |

| LogP | 0.73 |

| Polar Surface Area | 26.3 Ų |

| Solubility | 1.10 g/L |

Research indicates that this compound exhibits various biological activities, primarily attributed to its structural components, which include a methyl carbamate and a sulfanyl group. These features may contribute to its interaction with biological targets such as enzymes and receptors.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives of carbamate compounds have been noted for their effectiveness against certain bacterial strains, suggesting that this compound may also exhibit similar properties .

Case Studies and Research Findings

- Anticancer Potential : A study investigated the effects of methyl carbamate derivatives on cancer cell lines, revealing significant cytotoxicity against various tumor types. The mechanisms involved apoptosis induction and cell cycle arrest, indicating potential therapeutic applications in oncology .

- Neuroprotective Effects : Another case study focused on the neuroprotective properties of related compounds, demonstrating their ability to mitigate oxidative stress in neuronal cells. This suggests that this compound may have implications for treating neurodegenerative diseases .

- Enzyme Inhibition : Research has highlighted the inhibitory effects of similar compounds on specific enzymes involved in metabolic pathways, which could lead to therapeutic strategies for metabolic disorders .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.